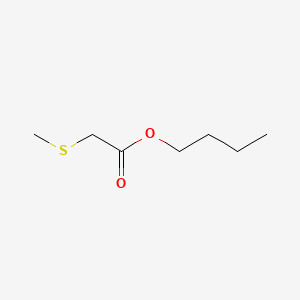
Butyl (methylthio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2-(methylsulfanyl)acetate is a carboxylic ester obtained by the formal condensation of the carboxy group of (methylthio)acetic acid with butan-1-ol. It has a role as a metabolite. It is a carboxylic ester and a methyl sulfide. It derives from a (methylthio)acetic acid.
Applications De Recherche Scientifique
Gas Phase Elimination Reactions : Research by Chuchani, Martín, and Dominguez (1987) explored the gas phase elimination of 4-(methylthio)-1-butyl acetate. They found that the reaction is homogeneous, unimolecular, and follows a first-order rate law, suggesting potential applications in chemical synthesis processes under specific conditions (Chuchani, Martín, & Dominguez, 1987).
Synthesis of o-Aminophenylacetates : Johnson and Aristoff (1990) developed a procedure for synthesizing o-aminophenylacetates, utilizing tert-butyl ester of (methylthio) acetic acid. This indicates its use in complex organic syntheses (Johnson & Aristoff, 1990).
Butyl Acetate Production : Luyben (2011) described the production of butyl acetate, involving the reaction of methyl acetate with butanol. This research highlights its role in industrial processes, particularly in the synthesis of solvents used in various industries (Luyben, 2011).
Catalysis in Acetalization and Thioacetalization : A study by Gupta et al. (2007) used 1-Butyl-3-methylimidazolium hydrogen sulfate for the acetalization/thioacetalization of carbonyl compounds, demonstrating the catalytic applications of related compounds in organic chemistry (Gupta, Sonu, Kad, & Singh, 2007).
Study of Sol-Gel Transitions : The research by Fang, Brown, and Koňák (1991) on the poly(methyl methacrylate)/butyl acetate system using quasielastic light scattering spectroscopy provides insights into the critical dynamical behavior near the sol-gel transition, useful in material science (Fang, Brown, & Koňák, 1991).
Polysulfide Derivatives Research : Duan et al. (2002) identified new sulfide derivatives from Ferula foetida, including compounds related to butyl (methylthio)acetate, expanding knowledge in natural product chemistry and potential pharmaceutical applications (Duan et al., 2002).
Acetate Technology in Reactive Distillation : Research by Scala, Götze, and Moritz (2002) on acetate technology using reactive distillation highlights its application in synthesizing solvents like ethyl and butyl acetate (Scala, Götze, & Moritz, 2002).
Branched-Chain Ester Production : Yuan, Mishra, and Ching (2016) focused on engineering Saccharomyces cerevisiae for high-level production of branched-chain esters, demonstrating its biotechnological applications (Yuan, Mishra, & Ching, 2016).
Propriétés
Numéro CAS |
67746-25-2 |
|---|---|
Nom du produit |
Butyl (methylthio)acetate |
Formule moléculaire |
C7H14O2S |
Poids moléculaire |
162.25 g/mol |
Nom IUPAC |
butyl 2-methylsulfanylacetate |
InChI |
InChI=1S/C7H14O2S/c1-3-4-5-9-7(8)6-10-2/h3-6H2,1-2H3 |
Clé InChI |
QXJSYAFLDDZIQI-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CSC |
SMILES canonique |
CCCCOC(=O)CSC |
Autres numéros CAS |
67746-25-2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Naphtho[2,3-b]furan-2(3H)-one, decahydro-7-hydroxy-8a-methyl-3,5-dimethylene-](/img/structure/B1200164.png)
![[(2R)-3-[[(2R)-1-[[(2S,5S,8S,11R,12S,15S,18S,21R)-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-2-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-hydroxy-3-oxopropyl] hydrogen sulfate](/img/structure/B1200165.png)

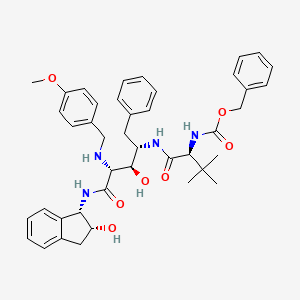
![methyl N-[(2S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-[[4-(2-methyltetrazol-5-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B1200170.png)
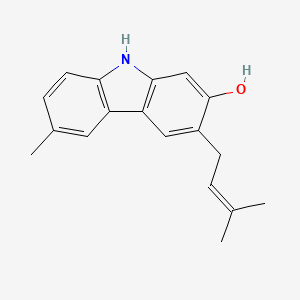

![8-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one](/img/structure/B1200175.png)
![3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1200176.png)
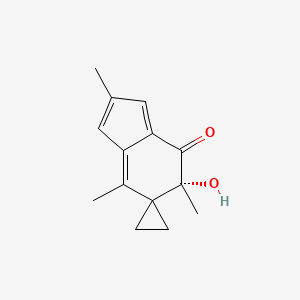
![1-[(5,6,7-Trimethoxy-1H-indol-2-yl)carbonyl]-3-(chloromethyl)indolin-6-amine](/img/structure/B1200178.png)

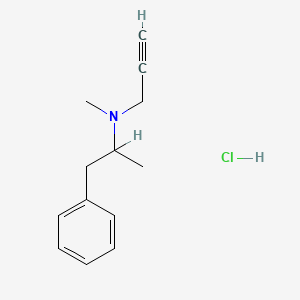
![[2-(9-Chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 4-(acetamidomethyl)cyclohexane-1-carboxylate](/img/structure/B1200184.png)